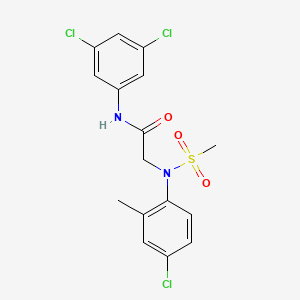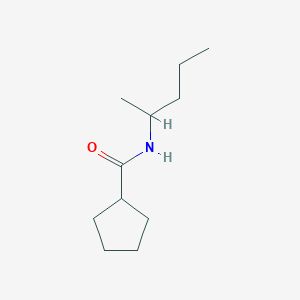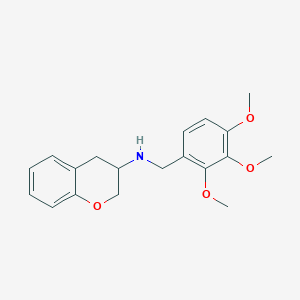![molecular formula C18H20N2O2 B6094972 9-methoxy-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6094972.png)
9-methoxy-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methoxy-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a heterocyclic compound that has shown promising results in various scientific research applications. It is a synthetic compound that belongs to the class of pyranoquinolines and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 9-methoxy-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been shown to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been shown to have antifungal and antibacterial activity by inhibiting the growth of fungi and bacteria. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 9-methoxy-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target receptors and enzymes, which makes it a useful tool for studying their functions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 9-methoxy-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline. One direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, the synthesis of new analogs of this compound could lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesis Methods
The synthesis of 9-methoxy-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has been achieved using different methods. One of the methods involves the reaction of 4-pyridinecarboxaldehyde, 2-(4-methoxyphenyl)ethanol, and 1,2,3,4-tetrahydroquinoline in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-pyridinecarboxaldehyde, 2-(4-methoxyphenyl)ethanol, and 1,2,3,4-tetrahydroquinoline in the presence of p-toluenesulfonic acid. The reaction mixture is heated at a high temperature, and the product is purified using recrystallization.
Scientific Research Applications
9-methoxy-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has shown promising results in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
9-methoxy-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-21-13-4-5-16-15(11-13)18-14(3-2-10-22-18)17(20-16)12-6-8-19-9-7-12/h4-9,11,14,17-18,20H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXDYLVGDYUSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C3C2OCCC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B6094891.png)
![N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine](/img/structure/B6094895.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B6094900.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6094915.png)
![2-[2-(2-chlorophenyl)-2-oxoethyl]-3-(2-furyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acrylamide](/img/structure/B6094917.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6094919.png)
![1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6094923.png)
![2,3-dimethoxy-N-{[1-(4-oxopentanoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6094945.png)
![2-[(2-ethyl-5-pyrimidinyl)methyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094951.png)



![5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B6094963.png)
